Terphenyllin

Beschreibung

This compound has been reported in Aspergillus campestris, Aspergillus taichungensis, and Aspergillus candidus with data available.

novel p-terphenyl metabolite from Aspergillus candidus

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-24-17-11-16(12-3-7-14(21)8-4-12)20(25-2)19(23)18(17)13-5-9-15(22)10-6-13/h3-11,21-23H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEMPXKRLPZFAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200452 |

Source

|

| Record name | Terphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52452-60-5 |

Source

|

| Record name | Terphenyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52452-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terphenyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052452605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terphenyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERPHENYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSR23Q1DOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terphenyllin: A Technical Guide to its Natural Sources, Isolation, and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terphenyllin is a naturally occurring p-terphenyl (B122091) derivative that has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] Isolated primarily from fungi, this polyphenolic compound has demonstrated promising cytotoxic, antimicrobial, and anti-inflammatory properties, positioning it as a compelling candidate for further investigation in drug discovery and development.[1][2] Terphenyls are a class of aromatic hydrocarbons characterized by a central benzene (B151609) ring substituted with two phenyl groups.[2][3] The biological activities of this compound and its derivatives are a subject of ongoing research, with a particular focus on their potential as anticancer agents.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological activities.

Natural Sources of this compound

This compound and its analogues are predominantly secondary metabolites produced by various fungal species, particularly those belonging to the genus Aspergillus.[1][5][6] These fungi can be found in a variety of environments, including as endophytes in both terrestrial and marine organisms.[2][5]

Key fungal strains reported to produce this compound include:

-

Aspergillus taichungensis [11]

While most documented sources are terrestrial, marine-derived microorganisms are increasingly being recognized as a promising source of novel bioactive natural products, including p-terphenyls.[2][3]

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process that begins with fermentation, followed by extraction and a series of chromatographic purification steps.

Fungal Fermentation

The production of this compound can be achieved through both solid-state and submerged liquid fermentation methods.[5] The choice of fermentation technique and the composition of the culture medium can significantly influence the yield of the target compound.[3][13]

Experimental Protocol: Fungal Fermentation

1. Seed Culture Preparation: [7][8]

-

Inoculate the selected Aspergillus strain onto Potato Dextrose Agar (B569324) (PDA) plates.

-

Incubate at 28°C for 3-5 days to obtain a mature seed culture.[7]

-

Aseptically transfer three pieces of the agar with fungi into a 500 mL Erlenmeyer flask containing 150-200 mL of Potato Dextrose Broth (PDB) medium.[7]

-

Incubate the flask on a rotary shaker at 120-180 rpm at 28°C for 3-5 days.[7]

2. Solid-State Fermentation: [3][5][7]

-

Prepare the solid fermentation medium in 1000 mL Erlenmeyer flasks, each containing 80-100 g of rice and 120 mL of distilled water or artificial seawater.[7]

-

Autoclave the flasks to sterilize the medium.

-

Inoculate each flask with 2.0 mL of the seed culture.[7]

-

Incubate the flasks under static conditions at 28°C for 30-60 days.[7][8]

3. Liquid Fermentation: [5]

-

Prepare a suitable liquid fermentation medium (e.g., PDB) and scale up to the desired volume.

-

Inoculate the liquid medium with a seed culture.

-

Incubate under static or agitated conditions at approximately 28°C for 30 days.[5]

Extraction

Following the incubation period, the fungal biomass and culture medium are extracted to recover the crude secondary metabolites.

Experimental Protocol: Extraction [3][5][7]

-

For Solid-State Fermentation:

-

Macerate the entire fermented solid medium.

-

Perform ultrasonic extraction with ethyl acetate (B1210297) (EtOAc) three times at room temperature.[7] For each 1000 mL flask, use approximately 400-500 mL of EtOAc for each extraction.[3][7]

-

Combine the EtOAc extracts and evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.[3][7]

-

-

For Liquid Fermentation:

-

Filter the whole fermentation broth to separate the mycelia from the supernatant.[5]

-

Extract the supernatant three times with EtOAc.[5]

-

Extract the mycelia with methanol (B129727). Evaporate the methanol and then extract the remaining aqueous solution with EtOAc.[5]

-

Combine all EtOAc extracts and concentrate under reduced pressure to yield the crude extract.[5]

-

Chromatographic Purification

A multi-step chromatographic approach is essential to isolate pure this compound from the complex crude extract.

Experimental Protocol: Purification [3][7][14]

-

Silica (B1680970) Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed crude extract onto a silica gel column.

-

Elute the column with a step gradient of solvents with increasing polarity (e.g., petroleum ether-acetone or chloroform-methanol).[5][14]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Combine fractions containing this compound and further purify using a Sephadex LH-20 column.

-

A common mobile phase for this step is a mixture of chloroform (B151607) and methanol (1:1, v/v) or 100% methanol.[7][14]

-

Collect and analyze fractions to identify those containing the target compound.

-

-

Recrystallization or Semi-preparative HPLC:

Analytical Characterization

The structure of the isolated this compound is confirmed using various analytical techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[6][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR are used for structural elucidation.[10][15]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.[6][16]

Quantitative Data

The yield of this compound can vary significantly depending on the fungal strain and fermentation conditions.

Table 1: Reported Yields of this compound and Related Compounds from Fungal Fermentation

| Fungal Strain | Fermentation Method | Yield | Reference |

| Aspergillus candidus | Solid Rice Medium (60 x 1L flasks) | 5.6 g of this compound | [13] |

| Aspergillus candidus Bdf-2 | Solid Rice Medium (6.0 kg) | 43.5 g of this compound | [8][14] |

| Aspergillus sp. with host plant leaves | Co-cultivation on rice medium | 9.5 g/kg of extract | [13] |

Table 2: Cytotoxic Activity of this compound and its Derivatives (IC50 values)

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | A-549 | Lung Carcinoma | 1.53–10.90 | [1] |

| This compound | HL-60 | Promyelocytic Leukemia | 1.53–10.90 | [1] |

| This compound | P-388 | Murine Leukemia | 1.53–10.90 | [1] |

| This compound Derivative (CHNQD-00824) | Various (13 cell lines) | Multiple | 0.16 to 7.64 | [3] |

| This compound Derivatives | Various (4 cell lines) | Multiple | 0.13 to 5.51 | [4][12] |

| 2-hydroxy-3,6-dimethoxy-p-terphenyl | HCT116 | Colon Carcinoma | 3.76 ± 0.03 | [17] |

Visualizations

Experimental Workflow

Caption: Workflow for Prenylthis compound Isolation.[7]

Signaling Pathway

Caption: Inhibition of the STAT3 signaling pathway by this compound.[5]

Conclusion

This compound, a fungal secondary metabolite, continues to be a molecule of significant interest for drug development due to its potent biological activities. This guide has provided a comprehensive overview of its natural sources and detailed protocols for its isolation and purification. The methodologies described, from fermentation to chromatographic separation, offer a robust framework for researchers to obtain this compound for further investigation. The presented quantitative data and signaling pathway diagrams serve to underscore its therapeutic potential, particularly in the realm of oncology. Further research into the optimization of fermentation conditions and the exploration of novel fungal strains from diverse environments may lead to the discovery of new this compound analogues with enhanced bioactivities.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A this compound Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure‐Activity Relationships and Potent Cytotoxic Activities of this compound Derivatives from a Small Compound Libr… [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. This compound, a novel p-terphenyl metabolite from aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Isolation and Characterization of “Terrein” an Antimicrobial and Antitumor Compound from Endophytic Fungus Aspergillus terreus (JAS-2) Associated from Achyranthus aspera Varanasi, India [frontiersin.org]

- 10. Isolation and Characterization of “Terrein” an Antimicrobial and Antitumor Compound from Endophytic Fungus Aspergillus terreus (JAS-2) Associated from Achyranthus aspera Varanasi, India - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C20H18O5 | CID 100437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships and Potent Cytotoxic Activities of this compound Derivatives from a Small Compound Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of this compound [PeerJ] [peerj.com]

- 15. Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Discovery of Terphenyllin from Aspergillus candidus: A Technical Guide

Introduction

Terphenyllin, a p-terphenyl (B122091) natural product, has garnered significant attention in the scientific community for its notable biological activities, particularly its potential as an anticancer agent. First isolated from the fungus Aspergillus candidus, this secondary metabolite has become a focal point for research into novel therapeutic leads. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, biosynthesis, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Isolation of this compound

This compound was first reported in 1975 by Marchelli and Vining from cultures of the fungus Aspergillus candidus.[1] Since this initial discovery, various strains of A. candidus, isolated from diverse environments including marine sponges and insects, have been identified as producers of this compound and its derivatives.[2]

Fungal Strains and Fermentation

Several strains of Aspergillus candidus have been documented to produce this compound. For instance, the strain Aspergillus candidus Bdf-2 was isolated from the abdomen of the cockroach Blaptica dubia, while other producing strains have been isolated from marine environments.[3] The production of this compound is typically achieved through fermentation, with both solid-state and liquid fermentation methods being employed.

Experimental Protocol: Fungal Fermentation

Solid-State Fermentation:

-

Media Preparation: A solid rice medium is prepared in 1-liter Erlenmeyer flasks, each containing 65 g of rice and 70 mL of 4% artificial seawater.[4]

-

Inoculation: The sterilized rice medium is inoculated with a seed culture of Aspergillus candidus.

-

Incubation: The flasks are incubated at room temperature for approximately 35 days.[4]

Liquid Fermentation:

-

Seed Culture: Aspergillus candidus is grown on Potato Dextrose Agar (PDA) plates at 28°C for 5 days.[3]

-

Liquid Culture: Agar plugs from the PDA plates are used to inoculate 500 mL Erlenmeyer flasks containing 200 mL of Potato Dextrose Broth (PDB). These are then incubated on a rotary shaker at 150 rpm and 28°C for 5 days.[3]

-

Large-Scale Fermentation: The liquid seed culture is then used to inoculate a larger volume of sterilized rice culture medium for large-scale production, which is incubated at 28°C for up to 60 days.[3]

Extraction and Purification

Following fermentation, the fungal biomass and culture medium are processed to extract and purify this compound.

Experimental Protocol: Extraction and Purification

-

Extraction: The fermented solid medium is extracted multiple times with ethyl acetate (B1210297) (EtOAc). The resulting extracts are combined and concentrated under vacuum to yield a crude extract.[3][4]

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-acetone to separate the components.[3]

-

Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with a chloroform-methanol eluent.[3]

-

Recrystallization: The purified this compound is then obtained by recrystallization.[3]

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC), are conducted to establish the detailed chemical structure and connectivity of the atoms.[3]

Biosynthesis of this compound

While the specific biosynthetic pathway of this compound in Aspergillus candidus has not been fully detailed, studies on the biosynthesis of p-terphenyls in other Aspergillus species, such as Aspergillus ustus, provide a strong model.[5][6] The biosynthesis is thought to involve a biosynthetic gene cluster (BGC) that encodes the necessary enzymes for the construction of the p-terphenyl scaffold.[5][7] The pathway likely involves the formation of a terphenylquinone intermediate, followed by tailoring reactions such as O-methylation and prenylation.[5]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to be cytotoxic to a variety of cancer cell lines.

Anticancer Activity

This compound's anticancer effects are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Table 1: Cytotoxic Activity of this compound and its Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound Derivative CHNQD-00824 | BT549 | Breast Cancer | < 1.0 | [4] |

| This compound Derivative CHNQD-00824 | U2OS | Osteosarcoma | < 1.0 | [4] |

| This compound Derivative CHNQD-00824 | HCT8 | Colon Cancer | < 1.0 | [4] |

| This compound Derivative CHNQD-00824 | HCT116 | Colon Cancer | < 1.0 | [4] |

| This compound Derivative CHNQD-00824 | DU145 | Prostate Cancer | < 1.0 | [4] |

Signaling Pathways

This compound's mechanism of action involves the modulation of key signaling pathways, including the p53 and STAT3 pathways.

-

p53 Signaling Pathway: In some cancer cells, this compound can upregulate the tumor suppressor protein p53, leading to the induction of apoptosis.

-

STAT3 Signaling Pathway: this compound has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively activated in cancer. This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.

Visualizations

Experimental Workflows

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathways

References

- 1. This compound, a novel p-terphenyl metabolite from aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A this compound Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of p-Terphenyls in Aspergillus ustus Implies Enzymatic Reductive Dehydration and Spontaneous Dibenzofuran Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

A Technical Guide to the Fungal Biosynthesis of Terphenyllin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of terphenyllin, a p-terphenyl (B122091) metabolite produced by various fungi, notably within the genus Aspergillus. This compound and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[1][2] This guide details the enzymatic cascade responsible for its formation, the underlying genetic architecture, quantitative production data, and the key experimental protocols used to elucidate this complex pathway.

Overview of the this compound Biosynthetic Pathway

The biosynthesis of the this compound core structure originates from the shikimate pathway, utilizing the aromatic amino acid L-phenylalanine as its primary building block.[3][4] The pathway can be conceptually divided into two major stages: the formation of the p-terphenyl scaffold and the subsequent tailoring reactions that decorate the core structure to yield the final this compound molecule. While a complete, step-by-step enzymatic characterization in a single fungal species is still an area of active research, a consensus pathway has been assembled from studies in various fungi, such as Aspergillus candidus and Aspergillus ustus, and complemented by well-characterized analogous pathways in Streptomyces species.[4][5][6]

The core synthesis involves the condensation of two phenylpyruvic acid units, derived from L-phenylalanine, to form a terphenylquinone intermediate. This is followed by a series of reductive and dehydration steps. The resulting p-terphenyl scaffold is then modified by tailoring enzymes, including methyltransferases and hydroxylases, to produce this compound.[6]

The this compound Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically co-located on the chromosome in a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of all necessary pathway components. While the complete BGC for this compound in Aspergillus is yet to be fully delimited and characterized, analysis of related pathways in Streptomyces and genome mining of Aspergillus species provide a predictive model.[5][6]

The ter gene cluster in Streptomyces sp. RM-5-8, for instance, is approximately 39.4 kb and contains 33 open reading frames (ORFs).[5] A typical fungal this compound BGC is predicted to contain:

-

A core NRPS-like synthase (e.g., TerA): Responsible for the initial dimerization of phenylpyruvic acid.[5]

-

Oxidoreductases (e.g., TerB): A short-chain dehydrogenase/reductase that reduces the terphenylquinone intermediate.[5]

-

Dehydratases/Cyclases (e.g., TerC): An NTF2 superfamily protein that performs a dehydration step to form the aromatic ring system.[5]

-

Tailoring Enzymes: Genes encoding cytochrome P450 monooxygenases, methyltransferases, and prenyltransferases that modify the p-terphenyl core.[6]

-

A Transcription Factor: A pathway-specific regulatory protein that controls the expression of the other genes in the cluster.

-

Transporter Proteins: For exporting the final product from the cell.

Quantitative Production Data

Optimizing the production of this compound is a key objective for its potential therapeutic development. Fermentation yields are highly dependent on the fungal strain, culture conditions, and media composition. The "One Strain Many Compounds" (OSMAC) approach is often employed to enhance production by systematically altering cultivation parameters.[3]

| Fungal Strain | Fermentation Method | Medium | Yield | Reference |

| Aspergillus candidus | Solid-State Fermentation | Rice Medium (60 x 1L flasks) | 5.6 g (total) | [3] |

| Endophytic Aspergillus sp. | Solid-State Fermentation | Rice Medium | 5.3 g/kg | [3] |

| Endophytic Aspergillus sp. (co-cultivated with host plant leaves) | Solid-State Fermentation | Rice Medium | 9.5 g/kg | [3] |

| Aspergillus sp. (marine-derived) | Solid-State Fermentation | Rice with 4% artificial seawater | Highest relative yield | [7] |

Key Experimental Protocols

The elucidation of the this compound pathway and the optimization of its production rely on a combination of molecular biology, analytical chemistry, and fermentation technology.

Gene Function Analysis via Heterologous Expression

Determining the function of a specific gene within the BGC often involves expressing it in a well-characterized, heterologous host that does not natively produce the compound of interest, such as Aspergillus oryzae.[8]

Methodology:

-

Gene Isolation and Cloning:

-

Genomic DNA is extracted from the this compound-producing fungus.

-

The target gene (e.g., a putative methyltransferase) is amplified using high-fidelity PCR with primers containing restriction sites compatible with the expression vector.

-

The PCR product and the expression vector (e.g., a fungal expression vector with a strong constitutive or inducible promoter) are digested with the corresponding restriction enzymes.

-

The digested gene is ligated into the vector using T4 DNA ligase.

-

-

Host Transformation:

-

Protoplasts of the heterologous host (A. oryzae) are prepared by enzymatic digestion of the mycelial cell walls.

-

The expression vector containing the gene of interest is introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Transformed protoplasts are regenerated on a selective medium to isolate successful transformants.

-

-

Metabolite Analysis:

-

The confirmed transformant is cultured in a suitable liquid or solid medium. The medium may be supplemented with a predicted precursor or intermediate to facilitate product formation.

-

After a set incubation period, the culture is extracted with an organic solvent like ethyl acetate (B1210297).

-

The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect new metabolites not present in the control strain (transformed with an empty vector).

-

If a new product is detected, it is purified, and its structure is determined by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the function of the expressed enzyme.[8]

-

Fermentation, Extraction, and Purification

This protocol outlines a general procedure for obtaining this compound from a fungal culture for characterization or bioactivity screening.

Methodology:

-

Fungal Fermentation:

-

Prepare a solid-state fermentation medium, such as rice, in 1L Erlenmeyer flasks (e.g., 65 g rice and 70 mL Potato Dextrose Broth per flask).[7]

-

Inoculate the sterilized medium with a liquid seed culture of the producing fungus (e.g., Aspergillus candidus).[1]

-

Incubate the flasks under static conditions at room temperature (e.g., 28°C) for an extended period (e.g., 35-60 days) to allow for maximal secondary metabolite production.[1][7]

-

-

Solvent Extraction:

-

After incubation, break up the solid fermented material.

-

Exhaustively extract the material with a suitable organic solvent, such as ethyl acetate (EtOAc), by soaking and agitation. Repeat this process multiple times (e.g., 3 times).[1]

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

Initial Fractionation: Subject the crude extract to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents, such as petroleum ether-acetone or hexane-ethyl acetate, to separate the extract into fractions of decreasing polarity.[1]

-

Size-Exclusion Chromatography: Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column, typically eluting with a solvent mixture like chloroform-methanol (1:1).[2] This step separates compounds based on size.

-

Final Purification (HPLC): Isolate the pure this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water).[1] Monitor the elution by UV detection at an appropriate wavelength (e.g., 210 nm). Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Conclusion and Future Directions

The biosynthetic pathway of this compound represents a fascinating example of fungal natural product assembly, starting from a common amino acid and proceeding through a series of complex enzymatic transformations. While significant progress has been made in outlining the pathway, future research will focus on several key areas. The precise characterization of each enzyme in the Aspergillus pathway, including kinetic analysis, will provide a deeper understanding of the catalytic mechanisms. The complete elucidation and annotation of the this compound BGC will enable more targeted genetic engineering strategies. By applying synthetic biology tools, such as promoter engineering and overexpression of rate-limiting enzymes, it will be possible to develop high-yield fungal cell factories for the sustainable production of this compound and novel, bioactive derivatives for drug discovery and development.[3]

References

- 1. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, a novel p-terphenyl metabolite from aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Function of a Dual Reductase–Dehydratase Enzyme System Involved in p-Terphenyl Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 7. A this compound Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Terphenyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terphenyllin is a naturally occurring p-terphenyl (B122091) metabolite first isolated from the fungus Aspergillus candidus. As a member of the polyphenyl class of compounds, it has garnered significant interest within the scientific community due to its diverse biological activities. These activities include cytotoxic effects against various cancer cell lines, α-glucosidase inhibition, and antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols for its isolation and biological evaluation.

Chemical Structure and Identifiers

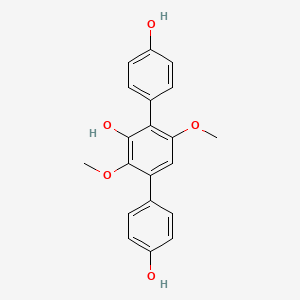

This compound is a para-terphenyl, which is a molecule composed of three benzene (B151609) rings connected in a linear fashion at positions 1 and 4. The central benzene ring of this compound is substituted with two methoxy (B1213986) groups and one hydroxy group, while the two outer phenyl groups each contain a hydroxyl group.[1]

IUPAC Name: 2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol[1]

Synonyms: [1,1':4',1''-Terphenyl]-2',4,4''-triol, 3',6'-dimethoxy-[2]

2D Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₅ | [1] |

| Molecular Weight | 338.35 g/mol | [1] |

| CAS Number | 52452-60-5 | [2] |

| Appearance | White solid | [3] |

| Melting Point | Not available for this compound. For o-terphenyl: 58-59 °C | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [3] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Specific chemical shifts for this compound are not readily available in a consolidated table. General regions for protons on aromatic rings are expected between 6.5-9.5 ppm. Protons of methoxy groups would appear further upfield. | [5] |

| ¹³C NMR | A spectrum is available on SpectraBase, but requires an account to view the full data. | [6] |

| FT-IR | Specific peak assignments for this compound are not readily available. Expected peaks would include O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹; aliphatic, ~2850-3000 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹). | [7][8][9][10] |

| UV-Vis | Not available for this compound. For the parent p-terphenyl, characteristic absorption bands are observed at approximately 259 nm, 330 nm, and 384 nm. | [11][12] |

| Mass Spectrometry (LC-MS) | Precursor m/z: 339.122 [M+H]⁺. Top 5 Peaks (MS2): 292.074890, 307.097504, 276.079529, 263.070679, 247.077393. | [1] |

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

This compound demonstrates significant cytotoxic effects against various cancer cell lines, including gastric and pancreatic cancer.[13][14] Its anti-cancer mechanisms are primarily attributed to the inhibition of the STAT3 signaling pathway and the induction of apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. This compound has been shown to directly interact with STAT3, inhibiting its phosphorylation at Tyr705.[13][15] This lack of phosphorylation prevents STAT3 dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[16]

Caption: this compound inhibits the STAT3 signaling pathway.

This compound has been demonstrated to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins.[14] Studies have shown that this compound treatment leads to an upregulation of pro-apoptotic proteins such as Bax, Bad, Puma, and BimL, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of caspases, such as caspase 7, and the cleavage of PARP, culminating in programmed cell death.[14] More recent research has also implicated the p53 signaling pathway in this compound-induced apoptosis and pyroptosis in melanoma cells, where it upregulates BAX and FAS, leading to caspase-3 activation.[17][18][19][20]

Caption: this compound induces apoptosis via the p53 and intrinsic pathways.

α-Glucosidase Inhibition

This compound has been identified as a significant inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound from its natural source and for the in vitro evaluation of its biological activities.

Isolation of this compound from Aspergillus candidus

This protocol describes a general procedure for the isolation and purification of this compound from a fungal culture.

Caption: General workflow for the isolation of this compound.

1. Fungal Fermentation:

-

Prepare a solid rice medium in Erlenmeyer flasks and sterilize.

-

Inoculate the sterile medium with a seed culture of Aspergillus candidus.

-

Incubate the flasks under static conditions at room temperature for approximately 35 days.

2. Extraction:

-

Extract the fermented solid medium three times with ethyl acetate (B1210297) (EtOAc).

-

Combine the EtOAc extracts and concentrate under vacuum to yield the crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Further purify the resulting fractions using Sephadex LH-20 column chromatography.

-

The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

α-Glucosidase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound stock solution

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, α-glucosidase solution, and various concentrations of this compound. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add the pNPG substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Termination of Reaction: Stop the reaction by adding Na₂CO₃ solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to inhibit cancer cell growth through the modulation of key signaling pathways like STAT3 and apoptosis highlights its potential for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in various therapeutic areas.

References

- 1. This compound | C20H18O5 | CID 100437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. usbio.net [usbio.net]

- 4. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of STAT3 Signaling Pathway by this compound Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound Suppresses Orthotopic Pancreatic Tumor Growth and Prevents Metastasis in Mice [frontiersin.org]

- 15. Frontiers | Inhibition of STAT3 Signaling Pathway by this compound Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]

- 16. Inhibition of STAT3 Signaling Pathway by this compound Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Terphenyls, a class of aromatic hydrocarbons characterized by a central benzene (B151609) ring substituted with two phenyl groups, have emerged as a promising scaffold in medicinal chemistry.[1] Among these, Terphenyllin and its derivatives, naturally occurring compounds often isolated from fungal species such as Aspergillus, have garnered significant attention for their diverse and potent biological activities.[2][3] These compounds have demonstrated a range of pharmacological effects, including cytotoxic, anti-inflammatory, and α-glucosidase inhibitory activities, positioning them as compelling candidates for the development of novel therapeutics.[2][4]

This technical guide provides a comprehensive overview of this compound derivatives and related p-terphenyls, with a focus on their anti-cancer properties. It consolidates quantitative data on their biological activities, details key experimental methodologies for their synthesis and evaluation, and visualizes the intricate signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in oncology, immunology, and natural product chemistry.

Biological Activities and Quantitative Data

The anticancer potential of this compound and its derivatives is underscored by their potent cytotoxic effects against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in assessing this activity. The following tables summarize the reported IC50 values for this compound and several of its notable derivatives across various cancer types.

Table 1: Cytotoxic Activity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MKN1 | Gastric Cancer | 35.5 (at 72h)[5] |

| BGC823 | Gastric Cancer | 39.9 (at 72h)[5] |

| Panc1 | Pancreatic Cancer | 36.4[6] |

| HPAC | Pancreatic Cancer | 35.4[6] |

| SW1990 | Pancreatic Cancer | 35.4 - 89.9[6] |

| AsPC1 | Pancreatic Cancer | 35.4 - 89.9[6] |

| CFPAC1 | Pancreatic Cancer | 35.4 - 89.9[6] |

| A375 | Melanoma | Most pronounced inhibitory effect among 6 cell lines[1] |

Table 2: Cytotoxic Activity (IC50) of this compound Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| CHNQD-00824 | BT549 | Breast Cancer | 0.16 | [7][8] |

| U2OS | Osteosarcoma | 0.23 | [9] | |

| HCT8 | Colon Cancer | 0.32 | [9] | |

| HCT116 | Colon Cancer | 0.45 | [9] | |

| DU145 | Prostate Cancer | 0.89 | [9] | |

| A549 | Lung Cancer | 1.23 | [9] | |

| HeLa | Cervical Cancer | 1.56 | [9] | |

| MCF-7 | Breast Cancer | 2.34 | [9] | |

| Panc-1 | Pancreatic Cancer | >10 | [8] | |

| HepG2 | Liver Cancer | 7.64 | [8] | |

| 2',4''-diethoxythis compound | Various | Various | Potent activity reported | [7] |

| 2',4,4''-triisopropoxythis compound | Various | Various | Potent activity reported | [7] |

| Prenylthis compound | KB (human epidermoid carcinoma) | Epidermoid Carcinoma | 8.5 µg/mL | [10] |

| 4''-deoxyprenylthis compound | KB (human epidermoid carcinoma) | Epidermoid Carcinoma | 3.0 µg/mL | [10] |

Mechanisms of Action: Key Signaling Pathways

The anticancer effects of this compound and its derivatives are primarily mediated through the modulation of critical signaling pathways that govern cell proliferation, survival, and death. Two of the most well-characterized pathways are the STAT3 signaling cascade and the p53-mediated apoptotic pathway.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth, angiogenesis, and immune evasion.[11] this compound has been shown to directly interact with STAT3, inhibiting its phosphorylation and subsequent activation.[11] This leads to the downregulation of STAT3-dependent target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1.[11] The inhibition of the STAT3 pathway by this compound ultimately results in the suppression of cancer cell growth, proliferation, and metastasis, as demonstrated in gastric cancer models.[5][11] While the direct upstream regulators of STAT3 affected by this compound are still under investigation, Janus kinases (JAKs) are the primary activators of STAT3 and are likely involved.[12]

Inhibition of the STAT3 signaling pathway by this compound.

Induction of Apoptosis via the p53 Pathway

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage.[13] In melanoma cells, this compound has been shown to upregulate p53.[14] This activation of p53 triggers the intrinsic apoptotic pathway through the increased expression of the pro-apoptotic proteins BAX and FAS.[14] This cascade leads to the activation of caspase-3 (CASP3), a key executioner caspase.[14] Activated CASP3 not only drives apoptosis but can also cleave Gasdermin E (GSDME), initiating a pro-inflammatory form of programmed cell death known as pyroptosis.[14]

p53-mediated apoptosis and pyroptosis induced by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays used to evaluate their anticancer activity.

Synthesis of Alkoxy-Terphenyllin Derivatives (General Protocol)

The synthesis of alkoxy derivatives of this compound, such as 2',4''-diethoxythis compound and 2',4,4''-triisopropoxythis compound, can be achieved through a Williamson ether synthesis. This method involves the O-alkylation of the hydroxyl groups on the p-terphenyl (B122091) backbone.

Materials:

-

This compound (or a hydroxylated p-terphenyl precursor)

-

Alkyl halide (e.g., ethyl iodide, isopropyl bromide)

-

A suitable base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH))

-

Anhydrous solvent (e.g., acetone, dimethylformamide (DMF))

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve the this compound precursor in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Add the base to the solution and stir at room temperature for a specified time (e.g., 30 minutes to 1 hour) to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxide.

-

Alkylation: Add the alkyl halide dropwise to the reaction mixture. The reaction is then typically heated to a specific temperature (e.g., reflux) and stirred for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired alkoxy-terphenyllin derivative.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

General workflow for an MTT-based cytotoxicity assay.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins, such as total and phosphorylated STAT3 and p53, to elucidate the mechanism of action of this compound derivatives.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their ability to induce cytotoxicity in a wide range of cancer cell lines, coupled with their modulation of key oncogenic signaling pathways such as STAT3 and p53, underscores their therapeutic relevance. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of these compounds, facilitating further research and development. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of p-terphenyls will be crucial in translating their preclinical promise into clinical applications.

References

- 1. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. EP0360042A1 - p-Terphenyl derivatives and liquid crystalline compositions - Google Patents [patents.google.com]

- 8. EP0360043A1 - p-Terphenyl derivatives and liquid crystalline compositions - Google Patents [patents.google.com]

- 9. Mechanisms of TP53 Pathway Inactivation in Embryonic and Somatic Cells—Relevance for Understanding (Germ Cell) Tumorigenesis [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic data analysis of Terphenyllin (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Data Analysis of Terphenyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring p-terphenyl (B122091) secondary metabolite isolated from fungi of the genus Aspergillus, such as Aspergillus candidus and Aspergillus taichungensis.[1] Structurally, it is characterized by a central benzene (B151609) ring substituted with two phenyl groups, further decorated with methoxy (B1213986) and hydroxyl moieties.[1] Terphenyls as a class have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and antioxidant effects. This compound, in particular, has been shown to inhibit STAT3 signaling and induce apoptosis, making it a compound of interest in cancer research.[2]

Accurate structural elucidation and characterization are foundational to understanding a compound's mechanism of action and advancing its potential in drug development. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to analyze and confirm the structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical first step in structural analysis, providing the molecular weight and elemental composition with high accuracy.

Data Presentation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the preferred method for determining the molecular formula of natural products like this compound.[2][3] The analysis typically observes the protonated molecule, [M+H]⁺.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₈O₅ | [1] |

| Exact Mass | 338.1154 g/mol | [1] |

| Observed Ion [M+H]⁺ | 339.122 m/z |[1] |

Tandem MS (MS/MS) experiments provide structural insights by fragmenting the parent ion and analyzing the resulting daughter ions.

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ Precursor)

| Fragment m/z | Relative Abundance (%) | Putative Fragment Description |

|---|---|---|

| 307.0975 | 70.80 | Loss of methanol (B129727) (CH₃OH) |

| 292.0749 | 100.00 | Loss of a methyl group from the methoxy fragment |

| 276.0795 | 68.46 | Further fragmentation, potential loss of oxygen |

| 263.0707 | 26.72 | Subsequent fragmentation |

Data sourced from PubChem, acquired on a Q-TOF instrument.[1]

Experimental Protocol: LC-MS/MS

The following protocol outlines a typical workflow for analyzing this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation : A purified sample of this compound (1-5 mg) is dissolved in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) to create a stock solution of approximately 1 mg/mL. This is further diluted to a working concentration in the low µg/mL range.

-

Chromatography :

-

System : Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

-

Column : A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm) is commonly used.

-

Mobile Phase : A gradient elution is typically employed, using water (A) and acetonitrile (B52724) or methanol (B), both often containing 0.1% formic acid to facilitate protonation.

-

Flow Rate : ~0.3-0.5 mL/min.

-

-

Mass Spectrometry :

-

Instrument : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Source : Electrospray Ionization (ESI), typically operated in positive ion mode to detect [M+H]⁺.

-

Acquisition Mode :

-

MS1 (Full Scan) : Data is acquired over a mass range of m/z 100-1000 to detect the precursor ion.

-

MS2 (Tandem MS) : A data-dependent acquisition (DDA) mode is used. The instrument automatically selects the most intense ions from the MS1 scan (such as m/z 339.122) for collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis : The accurate mass from the MS1 scan is used to calculate the elemental composition using formula-finding software. The fragmentation pattern from the MS2 scan is analyzed to corroborate the proposed structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular formula, NMR spectroscopy reveals the complete carbon-hydrogen framework and atom connectivity, which is essential for unambiguous structure determination.[3] A full suite of 1D and 2D NMR experiments is required.

Data Presentation

The following tables describe the expected NMR data for this compound based on its known structure. The chemical shifts (δ) are expressed in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 3: Hypothetical ¹H NMR Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |

|---|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | m | - | (multiple) |

| Methoxy (OCH₃) | 3.5 - 3.8 | s | - | 6H |

| Hydroxyl (OH) | 8.0 - 9.5 | s (br) | - | 3H |

Note: This table is illustrative. Actual values depend on the solvent and instrument frequency. The aromatic region would show a complex pattern of doublets and triplets corresponding to the protons on the three phenyl rings.

Table 4: Hypothetical ¹³C NMR Data for this compound

| Position | δ (ppm) | Type (DEPT) |

|---|---|---|

| Aromatic C-O | 150 - 160 | C |

| Aromatic C-C | 125 - 135 | C |

| Aromatic CH | 115 - 130 | CH |

| Methoxy OCH₃ | 55 - 65 | CH₃ |

Note: This table is illustrative. DEPT experiments would be used to distinguish between CH, CH₂, and CH₃ carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4][5]

-

1D NMR Experiments :

-

¹H NMR : Provides information on the number of different types of protons and their electronic environments.

-

¹³C NMR : Reveals the number of unique carbons in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer) : Used to differentiate between CH, CH₂, and CH₃ carbons.

-

-

2D NMR Experiments : These experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.[2][6]

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

-

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound relies on a synergistic interpretation of all spectroscopic data. The workflow diagram below illustrates the logical process from compound isolation to final structure confirmation.

References

Terphenyllin mechanism of action studies

An In-Depth Technical Guide to the Mechanism of Action of Terphenyllin

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring p-terphenyl (B122091) metabolite, primarily isolated from fungi of the Aspergillus genus, that has garnered significant scientific interest for its diverse biological activities.[1][2][3] As a member of the terphenyl class of aromatic hydrocarbons, it exhibits a range of pharmacological effects, most notably potent anticancer and anti-inflammatory properties.[4][5] Recent research has begun to unravel the complex molecular mechanisms through which this compound and its derivatives exert their cytotoxic and modulatory effects on cellular processes. This document provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Mechanisms of Anticancer Action

The primary anticancer effects of this compound and its derivatives are attributed to the induction of programmed cell death (apoptosis and pyroptosis) and the disruption of the cell division cycle.[6] These actions are orchestrated through the modulation of critical signaling pathways, which can vary depending on the specific cancer type.

Induction of Apoptosis and Programmed Cell Death

This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[7][8] In pancreatic cancer cells, treatment with this compound leads to a concentration-dependent increase in apoptosis.[7][8] This is achieved by modulating the expression of key apoptosis-related proteins. Specifically, this compound increases the expression of pro-apoptotic proteins such as Bax, Bad, Puma, and BimL, while simultaneously decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8] This shift in the balance of Bcl-2 family proteins ultimately leads to the activation of executioner caspases, such as caspase-7, and the cleavage of Poly (ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[7]

In melanoma cells, this compound's mechanism is uniquely characterized by its ability to induce both apoptosis and a pro-inflammatory form of programmed cell death known as pyroptosis.[2][6] This dual action is mediated through the p53 signaling pathway.[2][9] this compound treatment upregulates the tumor suppressor protein p53, which in turn activates the intrinsic apoptotic pathway, leading to the activation of caspase-3 (CASP3).[2][10] Activated CASP3 is the central executioner, not only cleaving key apoptotic proteins but also cleaving Gasdermin E (GSDME) to initiate pyroptosis.[2][9][10]

Induction of Cell Cycle Arrest

This compound and its derivatives have been shown to disrupt the normal progression of the cell cycle, a fundamental process in cancer cell proliferation.[4][6]

-

Gastric Cancer: In gastric cancer cells, this compound induces cell cycle arrest. This is associated with the inhibition of the STAT3 signaling pathway and the subsequent downregulation of key STAT3-dependent target genes that regulate the cell cycle, including c-Myc and Cyclin D1.[6][11][12]

-

Melanoma: In melanoma cells, this compound blocks the cell cycle in the S-phase by inhibiting the expression of Cyclin A2.[6][13]

-

Breast Cancer: A this compound derivative, CHNQD-00824, was found to induce G2 phase cell cycle arrest in BT549 breast cancer cells, suggesting interference with the G2/M checkpoint.[4][14]

Modulation of Key Signaling Pathways

The anticancer effects of this compound are rooted in its ability to interact with and modulate specific molecular signaling pathways.

p53-BAX/FAS-CASP3-GSDME Pathway in Melanoma

In A375 melanoma cells, this compound treatment leads to a significant upregulation of the p53 signaling pathway.[2] This activation triggers the intrinsic apoptotic pathway through increased expression of pro-apoptotic proteins BAX and FAS.[2][10] This cascade converges on the activation of CASP3, which then executes both apoptosis and GSDME-mediated pyroptosis.[2][9] Knockout of the upstream p53 protein has been shown to rescue cells from this compound-induced death, confirming its critical role in this pathway.[2][9]

STAT3 Signaling Pathway in Gastric Cancer

In gastric cancer, this compound acts as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12][15] It has been shown to directly interact with STAT3, inhibiting its phosphorylation and activation.[11] This prevents the translocation of STAT3 dimers to the nucleus, thereby decreasing the expression of its downstream target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation and cell cycle progression.[11][12][15] The inhibition of this pathway is a key mechanism behind this compound's ability to suppress the growth and metastasis of gastric cancer.[11][15]

Intrinsic Apoptosis Pathway in Pancreatic Cancer

In pancreatic cancer cell lines Panc1 and HPAC, this compound triggers the intrinsic apoptosis pathway by altering the balance of Bcl-2 family proteins.[7][8] It upregulates pro-apoptotic members (Bax, Bad, Puma) and downregulates anti-apoptotic members (Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization, subsequent caspase activation, and apoptosis.[7][8]

Anti-inflammatory Mechanism of Action

While research is more focused on its anticancer properties, the anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of key inflammatory signaling cascades.[5] The primary proposed mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] By preventing the degradation of IκBα, this compound could block the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes that encode pro-inflammatory mediators like iNOS, COX-2, and various cytokines.[5]

Quantitative Data Presentation

The cytotoxic potency of this compound and its derivatives has been quantified across numerous cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀ Values) of this compound Derivative CHNQD-00824 [4][16]

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| BT549 | Triple-Negative Breast Cancer | 0.16 |

| U2OS | Osteosarcoma | 0.23 |

| HCT8 | Colon Cancer | 0.32 |

| HCT116 | Colon Cancer | 0.45 |

| DU145 | Prostate Cancer | 0.89 |

| A549 | Lung Cancer | 1.23 |

| HeLa | Cervical Cancer | 1.56 |

| MCF-7 | Breast Cancer | 2.34 |

| HepG2 | Hepatocellular Carcinoma | 7.64 |

| Range | Various | 0.16 - 7.64 |

Table 2: Induction of Apoptosis in Pancreatic Cancer Cells by this compound (48h Treatment) [7][8]

| Cell Line | Concentration (µM) | % Apoptotic Cells |

|---|---|---|

| Panc1 | 200 | 44.5% |

| HPAC | 200 | 35.4% |

Experimental Protocols

Standard methodologies are employed to investigate the mechanism of action of this compound.

General Workflow for In Vitro Cytotoxicity and Mechanistic Studies

Cell Viability Assay (MTT-based)

This colorimetric assay is used to assess cell metabolic activity and determine the IC₅₀ value of a compound.[17]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach for 24 hours.[17]

-

Compound Treatment: Cells are treated with a series of dilutions of this compound (typically in DMSO, with a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: The treatment medium is replaced with a solution of MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) in serum-free medium. Plates are incubated for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.[17][18]

-

Solubilization and Reading: The MTT solution is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader (typically around 570 nm).[17]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC₅₀ values are determined from the resulting concentration-response curves.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).[7][14]

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.[14]

-

Staining: Annexin V-FITC and Propidium Iodide (PI) staining solution are added to the cell suspension. The mixture is incubated in the dark at room temperature for 10-15 minutes.[14]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[14]

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye, such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[14]

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[6]

-

Cell Lysis: Following treatment with this compound, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[6]

-

Protein Quantification: The total protein concentration of the lysates is determined using an assay such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p53, STAT3, p-STAT3, Caspase-3, Bcl-2, Cyclin D1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities can be quantified using software like ImageJ and normalized to a loading control like GAPDH.[7][8]

References

- 1. Structure-Activity Relationships and Potent Cytotoxic Activities of this compound Derivatives from a Small Compound Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A this compound Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound Suppresses Orthotopic Pancreatic Tumor Growth and Prevents Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound Suppresses Orthotopic Pancreatic Tumor Growth and Prevents Metastasis in Mice [frontiersin.org]

- 9. This compound induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]